molecular formula C24H28N4O5S B14803424 N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide

N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide

Cat. No.: B14803424
M. Wt: 484.6 g/mol
InChI Key: MLENTHJHBAXXPA-RIYZIHGNSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pentanoylamino group, and a hydrazino carbonothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Introduction of the Pentanoylamino Group: The intermediate is then reacted with pentanoyl chloride in the presence of a base to introduce the pentanoylamino group.

    Formation of the Hydrazino Carbonothioyl Group: The final step involves the reaction of the intermediate with hydrazine and carbon disulfide to form the hydrazino carbonothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxybenzeneethanol: Another related compound with a simpler structure.

Uniqueness

3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide is unique due to its complex structure, which allows for diverse chemical reactions and potential applications in various fields. Its combination of functional groups provides a versatile platform for further modifications and research.

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[4-[[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]pentanamide

InChI

InChI=1S/C24H28N4O5S/c1-4-5-6-21(29)25-18-11-9-17(10-12-18)23(31)27-28-24(34)26-22(30)14-8-16-7-13-19(32-2)20(15-16)33-3/h7-15H,4-6H2,1-3H3,(H,25,29)(H,27,31)(H2,26,28,30,34)/b14-8+

InChI Key

MLENTHJHBAXXPA-RIYZIHGNSA-N

Isomeric SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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